4-Benzylaniline

Overview

Description

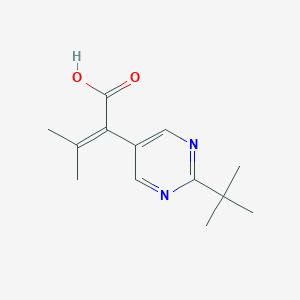

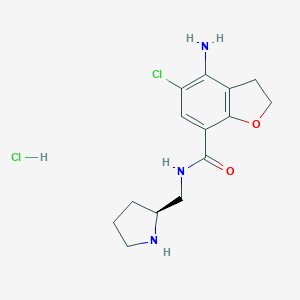

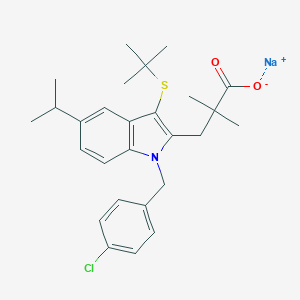

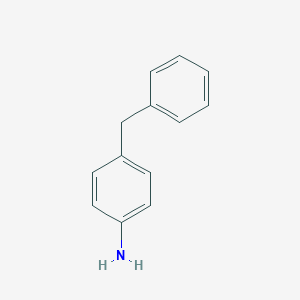

4-Benzylaniline, also known as 4-Aminodiphenylmethane, is a chemical compound with the molecular formula C13H13N . It has a molecular weight of 183.254 g/mol . It is used in laboratory chemicals .

Synthesis Analysis

4-Benzylaniline undergoes hydrochlorination in the presence of HCl to yield 4-benzylaniline hydrochloride . It can also be synthesized from benzyl alcohol and PhNH2 as precursors .

Molecular Structure Analysis

The molecular structure of 4-Benzylaniline is represented by the SMILES string C1=CC=C (C=C1)CC2=CC=C (C=C2)N . It has a monoclinic crystal system and space group P21/c .

Chemical Reactions Analysis

The hydrochlorination of 4-Benzylaniline in chlorobenzene produces 4-benzylaniline hydrochloride . This process requires spectroscopic and computational analysis of the solvation of gaseous HCl in the process solvent .

Physical And Chemical Properties Analysis

4-Benzylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 300.0±0.0 °C at 760 mmHg, and a flash point of 159.5±14.6 °C . It has a molar refractivity of 59.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 171.1±3.0 cm3 .

Scientific Research Applications

Synthesis of Other Chemical Compounds

4-Benzylaniline, also known as 4-Aminodiphenylmethane, is often used as a starting material in the synthesis of other chemical compounds . For instance, it can be used to synthesize 2-amino-6-benzylbenzothiazole (SKA-7), ethyl 2-((4-benzylphenylamino)methylen)-malonate, bis(4-benzylphenyl)-urea, 3:5-dibromo-4-aminodiphenylmethane via treatment with bromine solution, and 3:5-di-iodo-4-aminodiphenylmethane via iodination reaction by using a suitable iodinating reagent .

Green Chemistry Applications

4-Benzylaniline has been used in green chemistry methodologies for the synthesis of Schiff bases . Natural berry fruit juice freeze-dried extract was employed as a natural acid catalyst for the synthesis of N-benzylaniline from benzaldehyde and aniline . The proposed green chemistry methods are convenient, affordable, simple, provide more efficient extraction, and show maximum efficiency .

Antioxidant Activity

Schiff bases synthesized from 4-Benzylaniline have been tested for antioxidant activity . The antioxidant skin efficacy of these Schiff bases was tested by application on healthy human skin .

Pharmaceutical Applications

Schiff bases, which can be synthesized from 4-Benzylaniline, are known to exhibit moderate antibacterial, antifungal, herbicidal, and clinical properties . These properties are largely attributed to their azomethine linkage .

Catalytic Properties

Schiff bases derived from 4-Benzylaniline also possess catalytic properties . These properties can be utilized in various chemical reactions .

Photochromic Properties

In addition to their catalytic properties, Schiff bases synthesized from 4-Benzylaniline have photochromic properties . This makes them useful in applications that require materials to change color in response to light .

Safety and Hazards

4-Benzylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s known that 4-benzylaniline can undergo hydrochlorination in the presence of hcl to yield 4-benzylaniline hydrochloride . This suggests that it can participate in chemical reactions and potentially interact with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Benzylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets. For instance, it has been shown that 4-Benzylaniline can undergo hydrochlorination in the presence of HCl .

properties

IUPAC Name |

4-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTRNCFZFQIWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150423 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylaniline | |

CAS RN |

1135-12-2 | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the formation of 4-benzylaniline hydrochloride impact industrial processes?

A2: The formation of 4-benzylaniline hydrochloride during isocyanate production presents a challenge as it precipitates out of the reaction mixture due to its low solubility []. This necessitates additional steps for the recovery of 4-benzylaniline, impacting the overall efficiency and cost of the process. Research has focused on understanding the factors influencing the formation and stability of this salt to develop effective recovery strategies.

Q2: What spectroscopic techniques are useful for characterizing 4-benzylaniline and its hydrochloride salt?

A3: Several spectroscopic techniques prove invaluable for analyzing 4-benzylaniline and related compounds. Infrared (IR) spectroscopy, including inelastic neutron scattering (INS), allows for detailed vibrational assignments, distinguishing between the amine and its hydrochloride salt []. Additionally, ¹H NMR spectroscopy provides insights into the solution-phase chemistry of 4-benzylaniline, helping to monitor its liberation from the hydrochloride salt under different reaction conditions [].

Q3: Can you describe the reaction involving the hydrochlorination of 4-benzylaniline in chlorobenzene?

A4: The hydrochlorination of 4-benzylaniline in chlorobenzene leads to the formation of 4-benzylaniline hydrochloride []. This reaction involves the interaction of gaseous hydrogen chloride with the solvent, chlorobenzene. The product, 4-benzylaniline hydrochloride, exhibits a distinct infrared spectrum characterized by a strong Fermi resonance interaction, differentiating it from the starting material [].

Q4: What is the role of computational chemistry in understanding 4-benzylaniline and its reactions?

A5: Computational methods, such as Density Functional Theory (DFT) calculations and the PIXEL method, have been employed to gain insights into the structural properties and energetics of 4-benzylaniline and its hydrochloride salt []. These methods provide valuable information about lattice energies, intermolecular interactions, and solubility, contributing to a more comprehensive understanding of these compounds and their behavior in various chemical processes [].

Q5: Beyond its industrial uses, does 4-benzylaniline have other applications?

A6: Interestingly, research has explored the use of 4-benzylaniline as a targeting group for fluorescent probes designed to visualize hERG channels in living cells []. A fluorescent probe, CBH, utilizes the unique properties of 4-benzylaniline to enable the imaging and potential quantitative analysis of hERG channels, particularly in tumor cells []. This application highlights the versatility of 4-benzylaniline in scientific research beyond its traditional industrial role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.